molecular formula C11H16ClNO B1405039 3-(2,5-Dimethylphenoxy)azetidine hydrochloride CAS No. 1707604-63-4

3-(2,5-Dimethylphenoxy)azetidine hydrochloride

Cat. No. B1405039
CAS RN: 1707604-63-4
M. Wt: 213.7 g/mol
InChI Key: MILYTATZTLSTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,5-Dimethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1707604-63-4 . It has a molecular weight of 213.71 . This compound is not intended for human or veterinary use but is used for research.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16ClNO . The InChI code for this compound is 1S/C11H15NO.ClH/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H .

Scientific Research Applications

1. Stereoselective Synthesis

Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines in stereoselectively preparing a variety of new piperidines. This process provided easy access to valuable templates in medicinal chemistry, demonstrating the utility of azetidine derivatives in synthesizing complex organic compounds (Mollet et al., 2011).

2. Efficient Synthesis Routes

Huszthy et al. (1993) reported efficient synthetic routes for azetidine, starting from commercially available precursors. These findings underscore the role of azetidine derivatives in the synthesis of complex organic structures (Huszthy et al., 1993).

3. Polymerization of Azetidine

Schacht and Goethals (1974) investigated the polymerization of azetidine under various conditions, revealing its potential in creating polymers with diverse functional groups. This study highlights the versatility of azetidine derivatives in polymer science (Schacht & Goethals, 1974).

4. Synthesis of Novel Derivatives

Research by Ilango and Arunkumar (2011) focused on synthesizing and screening novel trihydroxy benzamido azetidin-2-one derivatives for antimicrobial and antitubercular activities, illustrating the potential of azetidine derivatives in pharmaceutical applications (Ilango & Arunkumar, 2011).

5. Antioxidant Activity

Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. This study demonstrates the potential of azetidine derivatives in the development of antioxidant agents (Nagavolu et al., 2017).

Safety and Hazards

This compound is labeled as an irritant . It’s important to handle it with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(2,5-dimethylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILYTATZTLSTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.